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Compound of Interest

Compound Name: NK7-902

Cat. No.: B15606143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of NK7-902, a novel

cereblon (CRBN) molecular glue degrader. NK7-902 is designed to induce the degradation of

NIMA-related kinase 7 (NEK7), a protein implicated in the activation of the NLRP3

inflammasome, a key component of the innate immune system. Understanding the precise

binding, potency, and off-target effects of NK7-902 is critical for its development as a potential

therapeutic agent for inflammatory diseases.

Quantitative Selectivity and Potency Profile
NK7-902 demonstrates high potency in inducing the degradation of its primary target, NEK7,

across various cell types and species. Its binding affinity to NEK7 and the ternary complex with

CRBN has been quantified, alongside its pharmacokinetic properties in preclinical models.

Table 1: In Vitro Potency of NK7-902 Against NEK7
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Cell Type/Assay Parameter Value Reference(s)

Human Primary

Monocytes
DC₅₀ 0.2 nM [1]

Human PBMCs DC₅₀ 1.6 nM [1]

Mouse Splenocytes DC₅₀ 54.2 nM [1]

Multiple Cell Types Dₘₐₓ > 95% [1]

Table 2: Binding Affinity of NK7-902

Complex Parameter Value Assay Reference(s)

NK7-902 + NEK7

(Binary)
K_d 49 nM SPR [2]

CRBN + NK7-

902 + NEK7

(Ternary)

K_d 1160 nM SPR [2]

Table 3: Pharmacokinetic Parameters of NK7-902
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Species Route Parameter Value Reference(s)

Rat Oral AUC 981 nM·h· kg/mg [1]

CL 26 mL/min/kg [1]

Bioavailability 62% [1]

t₁/₂ 4 h [1]

Cynomolgus

Macaque
Oral (0.2 mg/kg) Cₘₐₓ 257 nM [1]

AUC 1600 nM·h [1]

CL 26 mL/min/kg [1]

Bioavailability 50% [1]

t₁/₂ 3.5 h [1]

On-Target and Off-Target Profile
A critical aspect of drug development is ensuring high selectivity for the intended target to

minimize potential adverse effects. Proteomic analyses have revealed that NK7-902 is highly

selective for NEK7.

Table 4: Selectivity Profile of NK7-902
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Protein
Relationship
to Target

Effect of NK7-
902 (1 µM)

Cell Type Reference(s)

NEK7 Primary Target

Most significantly

down-regulated

protein

Human Primary

Monocytes
[2][3]

NEK6

Homologous

Kinase (86%

catalytic domain

identity)

Not degraded
Human Primary

Monocytes
[2][3]

SALL3 Off-Target
Significantly

down-regulated
Human iPS Cells [2]

FIZ1 Off-Target
Significantly

down-regulated
Human iPS Cells [2]

IKZF4 Off-Target
Significantly

down-regulated
Human iPS Cells [2]

SALL4
Potential Off-

Target
Unchanged Human iPS Cells [2]

The lack of degradation of the highly homologous kinase NEK6 underscores the specificity of

NK7-902, which is attributed to the absence of a β-hairpin structural motif in NEK6 required for

CRBN-mediated degradation.[3] However, off-target degradation of SALL3, FIZ1, and IKZF4

was observed in human induced pluripotent stem cells (iPSCs).[2] SALL3 is involved in

neuroectodermal differentiation,[4] FIZ1 is an interacting partner of the hematopoietic regulator

FLT3,[1][3] and IKZF4 (Eos) is a crucial transcription factor for regulatory T-cell function.[5][6]

The potential functional consequences of the degradation of these off-target proteins warrant

further investigation.

Signaling Pathway and Mechanism of Action
NK7-902 functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase

substrate receptor cereblon (CRBN) and NEK7. This induced proximity leads to the

polyubiquitination of NEK7, marking it for degradation by the proteasome. The degradation of

NEK7 disrupts its essential, non-catalytic role in the assembly and activation of the NLRP3
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inflammasome. This, in turn, is expected to inhibit the downstream release of pro-inflammatory

cytokines IL-1β and IL-18.
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Caption: Mechanism of action of NK7-902 and its effect on the NLRP3 pathway.

Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific

findings. Below are summaries of the key methodologies used to characterize the selectivity

profile of NK7-902, based on available information.

Mass Spectrometry-Based Proteomic Analysis
To globally assess the selectivity of NK7-902, a mass spectrometry-based proteomic approach

was employed.

Cell Culture and Treatment: Human primary monocytes were treated for 18 hours with 1 µM

NK7-902.[2][3]
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Sample Preparation: Following treatment, cells were lysed, and proteins were extracted.

Proteins were then digested into peptides, typically using trypsin.

LC-MS/MS Analysis: The resulting peptide mixture was separated by liquid chromatography

(LC) and analyzed by tandem mass spectrometry (MS/MS) to identify and quantify

thousands of proteins.

Data Analysis: Protein abundance levels in NK7-902-treated samples were compared to

vehicle-treated controls to identify significantly down-regulated proteins.
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Caption: Workflow for proteomic analysis of NK7-902 selectivity.

NEK7 Degradation Assays
The potency of NK7-902 in inducing NEK7 degradation was quantified using immunoassays.
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Cell Lines and Treatment: Human primary monocytes, PBMCs, and mouse splenocytes were

treated with a concentration range of NK7-902 for a specified duration (e.g., 18 hours for

dose-response).[1]

Protein Level Measurement: NEK7 protein levels were measured using WES capillary

electrophoresis immunoanalysis, an automated Western blot-like system.[3] A loading

control, such as β-actin, was used for normalization.

Data Analysis: The data were used to calculate the DC₅₀ (concentration for 50%

degradation) and Dₘₐₓ (maximum degradation) values.

Surface Plasmon Resonance (SPR)
SPR was utilized to measure the binding affinities of NK7-902 to its target and to the ternary

complex.

Assay Principle: SPR measures the real-time interaction between molecules by detecting

changes in the refractive index at the surface of a sensor chip.

Binary Affinity: To determine the affinity of NK7-902 for NEK7, one of the molecules (e.g.,

NEK7) is immobilized on the sensor chip, and the other (NK7-902) is flowed over the surface

at various concentrations.

Ternary Complex Formation: To measure the affinity of the ternary complex, the E3 ligase

component (e.g., CRBN) is typically immobilized. A mixture of the target protein (NEK7) and

the molecular glue (NK7-902) is then flowed over the surface. The strength of this interaction

indicates the stability of the ternary complex.
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Caption: On-target and off-target relationships of NK7-902.

Conclusion
NK7-902 is a potent and highly selective molecular glue degrader of NEK7. Its mechanism of

action via the degradation of NEK7 to inhibit the NLRP3 inflammasome pathway is well-

supported by the available data. While its selectivity against the highly homologous kinase

NEK6 is a promising feature, the identification of off-target degradation of SALL3, FIZ1, and

IKZF4 in iPSCs highlights the importance of continued safety and selectivity profiling in relevant

cellular and in vivo models. The quantitative data and methodologies outlined in this guide

provide a comprehensive foundation for researchers and drug developers working with or

developing similar targeted protein degraders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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